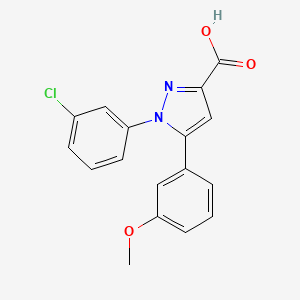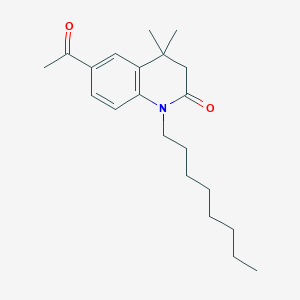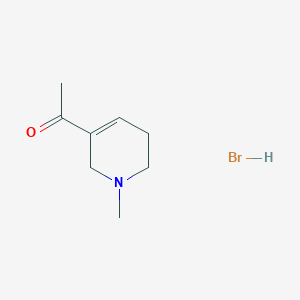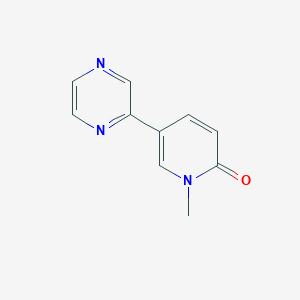
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection .
准备方法
The preparation of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves several steps:
Synthetic Routes and Reaction Conditions: The compound is synthesized by reacting technetium-99m with methoxyisobutylisonitrile ligands in the presence of a reducing agent such as stannous chloride.
Industrial Production Methods: Industrial production involves the use of a lyophilized kit containing tetrakis (2-methoxyisobutyl isonitrile) copper (I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment. .
化学反应分析
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) undergoes various chemical reactions:
Types of Reactions: The compound primarily undergoes coordination and substitution reactions.
Common Reagents and Conditions: The preparation involves reagents such as stannous chloride, sodium pertechnetate, and methoxyisobutylisonitrile.
Major Products Formed: The major product is the technetium-99m sestamibi complex, which is used for imaging purposes.
科学研究应用
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical studies to understand the behavior of technetium complexes.
Medicine: It is extensively used in nuclear medicine for myocardial perfusion imaging, parathyroid imaging, and breast cancer detection. .
作用机制
The mechanism of action of N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) involves its uptake and retention in tissues with high mitochondrial activity and negative plasma membrane potentials. Once injected into the bloodstream, the compound travels to the target tissues, where it accumulates in the mitochondria. The uptake is proportional to the blood flow and mitochondrial activity, making it an effective imaging agent .
相似化合物的比较
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) is compared with other radiopharmaceuticals such as:
Technetium-99m tetrofosmin: Both compounds are used for myocardial perfusion imaging, but N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) has a higher first-pass extraction and better image quality.
Thallium-201: Thallium-201 is another radiopharmaceutical used for myocardial imaging.
Fluorodeoxyglucose (FDG): FDG is used in positron emission tomography (PET) imaging.
属性
分子式 |
C36H72N6O6Tc |
|---|---|
分子量 |
781.9 g/mol |
IUPAC 名称 |
N-(2-methoxy-2-methylpropyl)methanimine;technetium(6+) |
InChI |
InChI=1S/6C6H12NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*3H,5H2,1-2,4H3;/q6*-1;+6 |
InChI 键 |
WLRGEKXAJZHVHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.CC(C)(CN=[CH-])OC.[Tc+6] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-NITRO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULEN-6-ONE](/img/structure/B8672977.png)











